molecular formula C14H27ClO B046950 Myristoyl chloride CAS No. 112-64-1

Myristoyl chloride

Cat. No.: B046950
CAS No.: 112-64-1
M. Wt: 246.81 g/mol
InChI Key: LPWCRLGKYWVLHQ-UHFFFAOYSA-N
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Description

Myristoyl chloride, also known as tetradecanoyl chloride, is an organic compound with the molecular formula CH₃(CH₂)₁₂COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is a member of the fatty acid chlorides family and is primarily used in organic synthesis, particularly in the preparation of myristoylated compounds.

Mechanism of Action

Target of Action

Myristoyl chloride, also known as Tetradecanoyl chloride, primarily targets proteins in both eukaryotic and viral systems . The primary role of these proteins is to facilitate various biological functions, including signal transduction, cellular localization, and oncogenesis .

Mode of Action

This compound interacts with its protein targets through a process called N-myristoylation . This is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The process is catalyzed by the enzyme N-myristoyltransferase (NMT) . The attachment of a myristoyl group increases specific protein–protein interactions, leading to the subcellular localization of myristoylated proteins with its signaling partners .

Biochemical Pathways

The myristoylation process affects several biochemical pathways. It plays a vital role in cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . It is also involved in host defense against microbial and viral infections . Furthermore, myristoylation is a prerequisite step in initiating many immune cell signaling cascades .

Result of Action

The result of this compound’s action is the promotion of membrane binding . This is due to the covalent attachment of myristate, a common occurrence on a wide variety of viral and cellular proteins . This attachment plays a crucial role in promoting membrane binding, which is essential for the proteins to perform their functions .

Biochemical Analysis

Biochemical Properties

In the realm of biochemical reactions, Myristoyl chloride is vital for the process of N-myristoylation . This process is catalyzed by N-myristoyltransferases (NMTs), which are ubiquitous enzymes in eukaryotes . The attachment of a myristoyl group, facilitated by this compound, increases specific protein-protein interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, protein N-myristoylation, facilitated by this compound, plays a crucial role in regulating innate immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the process of N-myristoylation . This process involves the attachment of myristic acid to the N-terminal glycine of a wide range of substrate proteins . This attachment adds a certain degree of regulation to myristoylated proteins, which is named the myristoyl switch .

Temporal Effects in Laboratory Settings

It is known that the process of N-myristoylation, which involves this compound, generally occurs co-translationally on newly synthesized polypeptides .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein N-myristoylation . This process is catalyzed by the enzyme N-myristoyltransferase (NMT) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to the process of N-myristoylation . The attachment of a myristoyl group helps in the intracellular transport of proteins, allowing them to reach the appropriate cellular localization .

Subcellular Localization

The subcellular localization of this compound is linked to the proteins it helps modify. The myristoyl group, attached through the action of this compound, plays an important role in the localization of proteins to membranes . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristoyl chloride is typically synthesized from myristic acid. The most common method involves the reaction of myristic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction is carried out under an ice bath at -5°C, followed by warming to 70°C for several hours. The product is then purified by vacuum distillation to remove any residual thionyl chloride and other impurities .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of myristic acid to this compound.

Chemical Reactions Analysis

Types of Reactions: Myristoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form myristoylated derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form myristic acid and hydrochloric acid.

    Acylation: It is used in acylation reactions to introduce the myristoyl group into other compounds.

Common Reagents and Conditions:

    Amines and Alcohols: These nucleophiles react with this compound under mild conditions to form amides and esters, respectively.

    Water: Hydrolysis occurs readily in the presence of water, leading to the formation of myristic acid.

    Catalysts: Catalysts such as N,N-dimethylformamide are often used to enhance the reaction rate and yield.

Major Products:

    Myristoylated Derivatives: These include myristoylated proteins and other organic compounds used in various applications.

    Myristic Acid: Formed as a result of hydrolysis.

Scientific Research Applications

Myristoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of myristoylated compounds, which are important intermediates in organic synthesis.

    Biology: Myristoylated proteins play crucial roles in cellular signaling and membrane localization.

    Medicine: Myristoylated compounds are investigated for their potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Comparison with Similar Compounds

    Palmitoyl Chloride: Similar to myristoyl chloride but with a longer carbon chain (C16).

    Lauroyl Chloride: Has a shorter carbon chain (C12) compared to this compound.

    Stearoyl Chloride: Contains an even longer carbon chain (C18).

Uniqueness: this compound is unique due to its specific chain length (C14), which imparts distinct physical and chemical properties. This chain length is optimal for certain biological functions, such as protein myristoylation, making it a valuable compound in biochemical research .

Properties

IUPAC Name

tetradecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWCRLGKYWVLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059422
Record name Tetradecanoyl chloride
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Molecular Weight

246.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112-64-1
Record name Tetradecanoyl chloride
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Record name Myristoyl chloride
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Record name Myristoyl chloride
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Record name Tetradecanoyl chloride
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Record name Tetradecanoyl chloride
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Record name Myristoyl chloride
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Record name MYRISTOYL CHLORIDE
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Synthesis routes and methods

Procedure details

Myristoyl chloride was synthesized by refluxing myristic acid (7.0 g) and thionyl chloride (9 ml) in trichloroethylene (100 ml) for 3 h. The solvent was then evaporated.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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